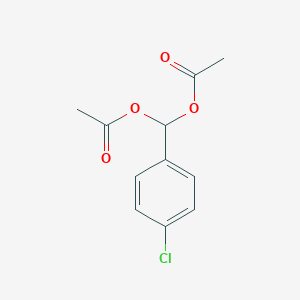![molecular formula C13H9BrN2O2S B261639 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole, also known as BAY-678, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazoles, which are known for their diverse biological activities. The synthesis method of BAY-678 is complex and involves several steps. Once synthesized, this compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is not fully understood. However, studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can also inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. In addition, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, the synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is complex and requires careful handling of the chemicals involved. In addition, further studies are needed to fully understand the advantages and limitations of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole for lab experiments.
Orientations Futures
There are several potential future directions for the study of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. One potential direction is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Another potential direction is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole as a cancer therapy. Further studies are needed to fully understand the potential of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole for these applications. In addition, studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. Finally, studies are needed to optimize the synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is a multi-step process that involves the reaction of 4-bromo-1-naphthalene with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-bromo-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. The synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is complex and requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has been studied for its potential therapeutic applications. Several scientific studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been studied for its potential use in cancer therapy. Studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propriétés
Nom du produit |
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole |
|---|---|
Formule moléculaire |
C13H9BrN2O2S |
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
1-(4-bromonaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)16-9-3-8-15-16/h1-9H |
Clé InChI |
YCBZHBWMQXGUPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)


![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)